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Compound of Interest

Compound Name: Sulfamazone

Cat. No.: B1207100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfamazone is a sulfonamide antibiotic belonging to the class of synthetic antimicrobial

agents.[1] Like other sulfonamides, it exhibits bacteriostatic activity by interfering with the

metabolic pathways of susceptible bacteria. This technical guide provides a comprehensive

overview of the chemical structure and physicochemical properties of Sulfamazone, intended

to support research, drug development, and scientific understanding of this compound. While

experimental data for some of Sulfamazone's specific physicochemical properties are not

readily available in the public domain, this guide compiles the known structural information,

predicted properties, and general experimental protocols applicable to the sulfonamide class.

Chemical Structure and Identification
Sulfamazone is a complex molecule characterized by a core sulfonamide group linked to

substituted aromatic and heterocyclic moieties.

Table 1: Chemical Identification of Sulfamazone
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Identifier Value Source

IUPAC Name

(1,5-dimethyl-3-oxo-2-

phenylpyrazol-4-yl)-[4-[(6-

methoxypyridazin-3-

yl)sulfamoyl]anilino]methanesu

lfonic acid

[2]

CAS Number 65761-24-2 [2]

Molecular Formula C23H24N6O7S2 [2]

Molecular Weight 560.6 g/mol [2]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=

CC=C2)C(NC3=CC=C(C=C3)

S(=O)

(=O)NC4=NN=C(C=C4)OC)S(

=O)(=O)O

[2]

InChI

InChI=1S/C23H24N6O7S2/c1-

15-21(23(30)29(28(15)2)17-7-

5-4-6-8-17)22(38(33,34)35)24-

16-9-11-18(12-10-

16)37(31,32)27-19-13-14-

20(36-3)26-25-19/h4-

14,22,24H,1-3H3,(H,25,27)

(H,33,34,35)

[2]

InChIKey
BGLHAKAJGYLSOX-

UHFFFAOYSA-N
[2]

Physicochemical Properties
Experimentally determined physicochemical data for Sulfamazone are scarce in publicly

accessible literature. The following table summarizes computationally predicted values, which

can serve as an estimation for its properties. It is crucial to note that these are theoretical

values and should be confirmed by experimental analysis for rigorous applications.

Table 2: Predicted Physicochemical Properties of Sulfamazone
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Property Predicted Value Source

XLogP3 1.6 [2]

Topological Polar Surface Area 188 Å² [2]

Hydrogen Bond Donor Count 3 [2]

Hydrogen Bond Acceptor

Count
13 [2]

Rotatable Bond Count 9 [2]

Mechanism of Action: Inhibition of Folic Acid
Synthesis
The antibacterial activity of Sulfamazone, like other sulfonamides, is attributed to its ability to

competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme

is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in

humans who obtain folic acid from their diet.[5]

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, including

Sulfamazone, are structural analogs of PABA and act as competitive inhibitors of DHPS.[6] By

binding to the active site of DHPS, Sulfamazone prevents the condensation of PABA with 6-

hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the formation of

dihydropteroic acid, a precursor to folic acid.[7][8] The subsequent depletion of folic acid and its

derivatives, such as tetrahydrofolate, inhibits the synthesis of nucleic acids (DNA and RNA) and

essential amino acids, ultimately leading to the cessation of bacterial growth and replication

(bacteriostasis).[9][10]
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Figure 1. Mechanism of action of Sulfamazone in the bacterial folic acid synthesis pathway.

Experimental Protocols for Physicochemical
Property Determination
While specific experimental data for Sulfamazone is lacking, the following sections outline

general methodologies commonly employed for determining the physicochemical properties of

sulfonamides. These protocols can be adapted for the characterization of Sulfamazone.

Determination of pKa by Liquid Chromatography-Mass
Spectrometry (LC-MS)
The acid dissociation constant (pKa) is a critical parameter influencing the solubility, absorption,

and distribution of a drug. A common method for its determination involves reversed-phase

high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (MS)

or a UV detector.[11]

Methodology:
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Preparation of Mobile Phases: A series of mobile phases with varying pH values are

prepared using appropriate buffer systems. The organic modifier (e.g., acetonitrile or

methanol) concentration is kept constant.

Chromatographic Analysis: The sulfonamide solution is injected into the HPLC system, and

the retention time is measured for each mobile phase pH.

Data Analysis: The retention factor (k) is calculated from the retention time. A plot of log(k)

versus pH is generated. The pKa value corresponds to the pH at which the compound is

50% ionized, often determined from the inflection point of the resulting sigmoidal curve.
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Figure 2. General workflow for pKa determination of a sulfonamide using LC-MS.
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Determination of Octanol-Water Partition Coefficient
(LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

a key determinant of its pharmacokinetic properties. The shake-flask method is a classical

approach, though chromatographic methods are also widely used.[12]

Methodology (Shake-Flask Method):

System Preparation: A solution of the sulfonamide is prepared in one of the two immiscible

phases (n-octanol or water).

Partitioning: A known volume of the solution is mixed with a known volume of the other

phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of

the solute between the two phases.

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated.

Quantification: The concentration of the sulfonamide in each phase is determined using a

suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of

the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility
Water solubility is a fundamental property that affects a drug's dissolution rate and

bioavailability. The equilibrium solubility method is a common technique.[13][14][15]

Methodology:

Sample Preparation: An excess amount of the solid sulfonamide is added to a known volume

of water or a relevant buffer solution in a sealed container.

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g.,

24-48 hours) to ensure that equilibrium is reached.
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Separation: The undissolved solid is separated from the saturated solution by centrifugation

or filtration.

Quantification: The concentration of the sulfonamide in the clear supernatant or filtrate is

determined using a validated analytical method (e.g., HPLC-UV).

Conclusion
Sulfamazone is a sulfonamide antibiotic with a well-defined chemical structure and a

mechanism of action centered on the inhibition of bacterial folic acid synthesis. While specific

experimental data on its physicochemical properties are limited, this guide provides a

comprehensive summary of its known identifiers, predicted properties, and the general

experimental protocols applicable for their determination. The information presented herein

serves as a valuable resource for researchers and professionals in the fields of medicinal

chemistry, pharmacology, and drug development, facilitating further investigation and a deeper

understanding of this antimicrobial agent. It is strongly recommended that the predicted

physicochemical properties be experimentally verified for any application requiring precise

quantitative data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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